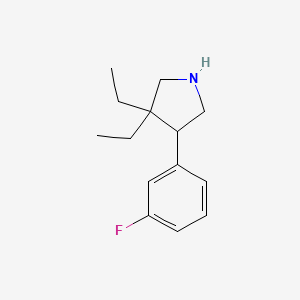

3,3-Diethyl-4-(3-fluorophenyl)pyrrolidine

Description

3,3-Diethyl-4-(3-fluorophenyl)pyrrolidine is a fluorinated pyrrolidine derivative characterized by its unique substitution pattern. The pyrrolidine core is substituted with diethyl groups at the 3-position and a 3-fluorophenyl moiety at the 4-position. This structure confers distinct physicochemical properties, including increased lipophilicity and steric bulk compared to simpler pyrrolidine analogs. Such compounds are often explored in drug discovery for their ability to modulate enzyme activity or receptor binding, as seen in kinase inhibitors and G protein-coupled receptor (GPCR) ligands .

Properties

Molecular Formula |

C14H20FN |

|---|---|

Molecular Weight |

221.31 g/mol |

IUPAC Name |

3,3-diethyl-4-(3-fluorophenyl)pyrrolidine |

InChI |

InChI=1S/C14H20FN/c1-3-14(4-2)10-16-9-13(14)11-6-5-7-12(15)8-11/h5-8,13,16H,3-4,9-10H2,1-2H3 |

InChI Key |

QCBABNSNVXFJNT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CNCC1C2=CC(=CC=C2)F)CC |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Approach Using 3-Fluorobenzaldehyde

One of the primary methods to synthesize this compound involves a reductive amination strategy starting from 3-fluorobenzaldehyde and pyrrolidine derivatives. The general procedure includes:

- Preparation of a reaction mixture of 3-fluorobenzaldehyde with pyrrolidine in dry tetrahydrofuran under an inert atmosphere (argon) to avoid moisture interference.

- Addition of trifluoroacetic acid as a catalyst to promote imine formation.

- Stirring the mixture at ambient temperature for about 24 hours to allow the reductive amination to proceed.

- Workup involving acid-base extraction: the reaction mixture is poured into 1 M hydrochloric acid, followed by multiple ethyl acetate extractions.

- Basification with ammonium hydroxide to liberate the free base.

- Final extraction with ethyl acetate and drying over anhydrous sodium sulfate.

- Purification by flash column chromatography using silica gel and a mobile phase of ethyl acetate and hexanes containing 1% triethylamine.

This method yields the free base as a colorless oil, which can be converted into the hydrochloride salt by titration with concentrated hydrochloric acid in acetone, followed by recrystallization from acetone and diethyl ether washes to obtain pure crystalline material.

Key Data from Reductive Amination Synthesis:

| Step | Conditions/Details | Outcome/Yield |

|---|---|---|

| Reaction medium | Dry tetrahydrofuran, argon atmosphere | Avoid moisture |

| Catalyst | Trifluoroacetic acid (90 μL, 1.18 mmol) | Promotes imine formation |

| Reactants | Pyrrolidine (430 μL, 5.18 mmol), 3-fluorobenzaldehyde (480 μL, 4.71 mmol) | React in sequence |

| Reaction time | 24 hours at ambient temperature | Completion confirmed by GC-MS |

| Extraction | Acid-base extraction with 1 M HCl and ammonium hydroxide | Efficient separation of product |

| Purification | Flash column chromatography (silica gel; ethyl acetate/hexanes 1:4 + 1% triethylamine) | Pure product as colorless oil |

| Yield | 73.2% (based on benzaldehyde) | 863 mg, 3.43 mmol |

| Salt formation | Titration with concentrated HCl in acetone, recrystallization | Crystalline HCl salt obtained |

This method is well-documented for preparing analogues with fluorophenyl substitution at different positions and provides a reliable synthetic route for the target compound.

Alkylation of Pyrrolidine with 3-Fluorobenzyl Bromide

An alternative synthetic route involves the nucleophilic substitution of pyrrolidine with 3-fluorobenzyl bromide:

- Pyrrolidine acts as a nucleophile attacking 3-fluorobenzyl bromide.

- The reaction proceeds under controlled conditions to afford the substituted pyrrolidine.

- Purification and isolation of the product as a free base or hydrochloride salt follow similar procedures as above.

Yields for this method are reported to be moderate to high (around 56.8% for the 3-fluorophenyl derivative), and the product is isolated as a colorless oil or crystalline hydrochloride salt.

1,3-Dipolar Cycloaddition Using Aziridine and Fluorophenyl-Substituted Olefins

A more complex method involves the construction of pyrrolidine rings fused to other heterocycles via 1,3-dipolar cycloaddition:

- Aziridine is thermally converted into a 1,3-dipole.

- This dipole reacts with a dipolarophile such as 3-ylideneoxindole derivatives bearing fluorophenyl groups.

- The reaction is conducted in toluene at reflux (approximately 110 °C) under open atmosphere.

- The reaction time varies until the dipolarophile is consumed, monitored by thin-layer chromatography.

- The crude product is purified by silica gel chromatography.

This approach yields spirooxindole-pyrrolidine derivatives with high diastereoselectivity and good yields (up to 77%). Although this method is more suited for spirocyclic pyrrolidines, it demonstrates the versatility of cycloaddition strategies in preparing substituted pyrrolidines with fluorophenyl groups.

Multi-Component Cyclization and Subsequent Functionalization

Another synthetic strategy involves multi-component reactions:

- Cyclization of esters, malononitrile, and aromatic aldehydes to form cyclic amino nitriles.

- Intramolecular cyclization with acetic anhydride to form pyranopyrimidines.

- Subsequent nucleophilic substitution with propargyl bromide.

- Further functionalization via triazole formation.

While this method is more complex and aimed at generating diverse heterocyclic scaffolds, it provides insight into advanced synthetic routes that can be adapted for pyrrolidine derivatives with fluorophenyl substituents.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Key Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Reductive amination | 3-Fluorobenzaldehyde, pyrrolidine | Imine formation + reduction | Dry THF, trifluoroacetic acid, 24 h, ambient temperature | ~73 | High purity, straightforward, scalable |

| Alkylation | 3-Fluorobenzyl bromide, pyrrolidine | Nucleophilic substitution | Controlled temperature | ~57 | Moderate yield, simple setup |

| 1,3-Dipolar cycloaddition | Aziridine, 3-ylideneoxindole | Cycloaddition | Toluene reflux, 110 °C | Up to 77 | High diastereoselectivity, complex scaffolds |

| Multi-component cyclization & functionalization | Esters, malononitrile, aldehydes | Cyclization + substitution | Multi-step, various reagents | Variable | Advanced method, adaptable for diverse targets |

Chemical Reactions Analysis

Types of Reactions

3,3-Diethyl-4-(3-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: N-oxides of this compound.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted phenyl derivatives with various nucleophiles.

Scientific Research Applications

3,3-Diethyl-4-(3-fluorophenyl)pyrrolidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,3-Diethyl-4-(3-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to target proteins or enzymes, potentially inhibiting their activity. The pyrrolidine ring contributes to the compound’s overall three-dimensional structure, allowing it to fit into the active sites of target molecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Fluorinated Pyrrolidine Analogs

- However, the absence of aromatic substituents limits its utility in targeting hydrophobic pockets .

- 2,5-Dimethylpyrrolidine (Compound 30): A mixture of cis and trans isomers shows similar potency to compound 4, indicating that methyl substitutions at non-critical positions are tolerated .

- D-Proline (Compound 31) : Replacing pyrrolidine with D-proline results in a 9-fold drop in potency , highlighting the sensitivity of stereochemistry and rigidity in pyrrolidine-based scaffolds .

Diethyl-Substituted Pyrrolidines

The 3,3-diethyl substitution in the target compound introduces steric bulk that may enhance selectivity by restricting conformational flexibility. Similar effects are observed in kinase inhibitors, where bulky substituents prevent off-target interactions .

Aromatic Substituent Comparisons

Fluorophenyl Positional Isomerism

- 4-(3-Fluorophenyl) vs. 4-(4-Chlorophenyl): In melanocortin-4 receptor (MC4R) ligands, 4-chlorophenyl substitutions exhibit higher affinity and potency than 3-fluorophenyl analogs. However, fluorophenyl groups are preferred in kinase inhibitors (e.g., Trk inhibitors) for optimal π-π stacking and reduced metabolic degradation .

- 3-Fluorophenethylamino Group: In neuronal nitric oxide synthase (nNOS) inhibitors, the 3-fluorophenyl moiety occupies a hydrophobic pocket lined by Met336, Leu337, and Tyr704. Its orientation dictates binding modes ("normal" vs. "flipped"), affecting inhibitor efficacy .

Di- vs. Mono-Fluorinated Analogs

- 1-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic Acid: Difluorination enhances metabolic stability and bioavailability compared to mono-fluorinated derivatives.

Stereochemical and Enantiomeric Effects

- (S) vs. (R) Enantiomers : In TgPRS inhibitors, the (S)-enantiomer (L35) exhibits superior enzyme inhibition (IC₅₀ in nM range) compared to the (R)-enantiomer (L36), which shows μM-range activity. This enantioselectivity is attributed to favorable interactions with Thr558 and Gln555 in the active site .

- Trans-Diastereomers : For MC4R ligands, (S,R) isomers act as full agonists, while (R,S) isomers retain affinity but fail to stimulate cAMP production, underscoring the critical role of stereochemistry in functional outcomes .

Binding Affinity and Potency

Biological Activity

3,3-Diethyl-4-(3-fluorophenyl)pyrrolidine is a nitrogen-containing heterocyclic compound characterized by a pyrrolidine ring with diethyl groups and a 3-fluorophenyl substituent. Its molecular formula is , and it has a molecular weight of 221.31 g/mol. The unique structure, particularly the presence of the fluorine atom in the meta position, significantly influences its electronic properties and biological activities.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as proteins and enzymes. The fluorine atom enhances the compound's binding affinity, potentially leading to the inhibition of various biochemical pathways. This inhibition can result in significant biological effects, including therapeutic applications in pharmacology and biochemistry.

Key Biological Targets

- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

- Receptors : It can modulate receptor activity, influencing signal transduction processes.

Comparative Analysis with Similar Compounds

A comparative study reveals how structural variations affect biological activity. The following table summarizes key analogs of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(4-Fluorophenyl)pyrrolidine | Fluorine in para position | Different electronic properties due to fluorine position |

| 3,3-Diethyl-4-(4-fluorophenyl)pyrrolidine | Fluorine in para position | Similar structure but different reactivity |

| 3-Ethyl-4-fluorophenylpyrrolidine | Ethyl group at the 3-position | Lacks diethyl substitution, affecting steric properties |

The differences in electronic properties due to the positioning of the fluorine atom are crucial for understanding the compound's reactivity and potential applications.

Research Findings

Recent studies have focused on synthesizing and characterizing this compound to elucidate its biological activity further. Notable findings include:

- Binding Affinity Studies : Biochemical assays have demonstrated that this compound exhibits significant binding affinity towards certain target proteins, suggesting potential as an inhibitor.

- Inhibitory Potency : The compound has shown promising results in inhibiting specific enzymes critical for various metabolic processes. These findings indicate its potential therapeutic applications.

Case Studies

- Enzyme Inhibition : A study investigating the inhibitory effects of this compound on citrate synthase revealed that it effectively reduced enzyme activity, implicating its role in metabolic regulation.

- Pharmacological Applications : In vivo studies have suggested that compounds similar to this compound could be developed as therapeutic agents for conditions related to enzyme dysregulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.